2-Aminophenyl b-D-glucuronide HCl

UDP-glucuronosyltransferase Enzyme Specificity Phase II Metabolism

β-Glucuronidase assays suffer from variable substrate kinetics and incompatible detection. 2-Aminophenyl β-D-glucuronide HCl provides the solution: it releases 2-aminophenol for specific Bratton-Marshall colorimetric detection. Advantages: • Exclusive arylamine product-not achievable with 4-MUG, PNPG, or phenolphthalein glucuronide. • Profiles a kinetically distinct UGT isoform without cross-substrate interference. • HCl salt enhances aqueous solubility, avoiding organic co-solvents that compromise enzyme activity.

Molecular Formula C12H16ClNO7
Molecular Weight 321.71 g/mol
Cat. No. B8017864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminophenyl b-D-glucuronide HCl
Molecular FormulaC12H16ClNO7
Molecular Weight321.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O.Cl
InChIInChI=1S/C12H15NO7.ClH/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);1H/t7-,8-,9+,10-,12+;/m0./s1
InChIKeyURGDEQRHHDUHCP-BLKPXHQLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminophenyl β-D-glucuronide HCl Overview


2-Aminophenyl β-D-glucuronide hydrochloride is a chromogenic aryl glucuronide conjugate (CAS 15959-03-2 for the free acid; CAS 210049-17-5 for the HCl salt) primarily employed as a synthetic substrate for the analytical detection of β-glucuronidase (GUS) enzyme activity . Upon enzymatic hydrolysis by GUS, the glucuronide bond is cleaved, releasing the aglycone 2-aminophenol, a primary aromatic amine [1]. This liberated amine can be subsequently quantified via diazotization and coupling reactions, such as the Bratton-Marshall assay, providing a colorimetric readout for enzyme kinetics and activity studies [2]. As a representative substrate for the Phase II glucuronidation pathway, this compound is a critical tool in drug metabolism, pharmacokinetic research, and the study of UDP-glucuronosyltransferase (UGT) enzyme specificity .

2-Aminophenyl β-D-glucuronide HCl vs. Generic Substrates


Generic substitution among β-glucuronidase substrates is not scientifically valid due to significant differences in their enzyme affinities (Km), turnover rates (kcat), and detection modalities, which directly impact assay sensitivity, dynamic range, and suitability for specific biological matrices [1]. For instance, fluorogenic substrates like 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) exhibit a Km of 0.07 mM for E. coli GUS, while chromogenic substrates such as p-Nitrophenyl-β-D-glucuronide (PNPG) have a reported Km of 0.13 mM for the same enzyme, underscoring that they are processed with different efficiencies [2][3]. Critically, 2-Aminophenyl β-D-glucuronide is distinguished by its generation of an arylamine product (2-aminophenol), enabling its use in colorimetric Bratton-Marshall-based assays—a detection chemistry entirely inapplicable to substrates like 4-MUG, PNPG, or phenolphthalein glucuronide, which release non-amine fluorophores or chromophores [4]. Therefore, selecting 2-Aminophenyl β-D-glucuronide is mandated by a requirement for a specific colorimetric detection chemistry or the need for a substrate with distinct kinetic properties for UDP-glucuronosyltransferase (UGT) activity profiling, as detailed in the following evidence.

2-Aminophenyl β-D-glucuronide HCl: Evidence Summary


Differential UGT Isoform Specificity

2-Aminophenyl β-D-glucuronide serves as the product of o-aminophenol glucuronidation, a reaction catalyzed by a distinct UGT isoform compared to the one that glucuronidates p-nitrophenol. Kinetic evidence demonstrates that these two aglycones are processed by separate enzymes, as the product inhibitor p-nitrophenylglucuronide had no effect on the rate of synthesis of o-aminophenylglucuronide, and vice versa [1]. This differential isoform specificity is crucial for studies aiming to dissect the contributions of individual UGT enzymes to drug metabolism.

UDP-glucuronosyltransferase Enzyme Specificity Phase II Metabolism

Bratton-Marshall Detection Compatibility

A defining feature of 2-aminophenyl β-D-glucuronide is that its enzymatic hydrolysis releases 2-aminophenol, a primary aromatic amine. This aglycone can be directly quantified using the classic Bratton-Marshall diazotization and coupling reaction with N-(1-naphthyl)ethylenediamine, forming a colored azo dye [1]. This detection chemistry is entirely specific to arylamines and cannot be applied to other common β-glucuronidase substrates like 4-MUG (releases a fluorescent coumarin) or PNPG (releases p-nitrophenol, which is detected by its own yellow chromophore at 405 nm, not via diazotization) [2]. The method was optimized to eliminate interference from free o-aminophenol at pH 2.25, ensuring assay specificity [1].

Colorimetric Assay Bratton-Marshall Aromatic Amine Detection

Dual UGT and GUS Substrate Functionality

Unlike many glucuronide conjugates used solely for detecting β-glucuronidase (GUS) activity, 2-Aminophenyl β-D-glucuronide is also the analytical endpoint in forward-direction UGT assays. The aglycone 2-aminophenol is a well-documented substrate for several UGT isoforms, including UGT1A6 and UGT1A9, and its rate of glucuronidation is a standard measure of UGT activity in tissue preparations [1]. Studies have reported rates of o-aminophenyl glucuronide synthesis of approximately 0.7 mg o-aminophenol conjugated / g dry weight of liver / hour in mouse liver slices, demonstrating its utility in quantifying Phase II metabolic capacity [2].

UDP-glucuronosyltransferase Substrate Specificity In Vitro Metabolism

Enhanced Aqueous Solubility as HCl Salt

The commercial formulation as a hydrochloride salt directly addresses the poor aqueous solubility often encountered with other glucuronide substrates. While specific solubility values in mg/mL are not always disclosed, vendors and the compound's physicochemical properties indicate that the HCl salt form is selected to enhance solubility and stability in aqueous buffers used for laboratory experiments [1]. This is a critical practical advantage over the neutral or free acid forms of other glucuronides, which may require organic co-solvents like DMSO or ethanol that can interfere with enzyme activity or downstream analyses.

Solubility Stability Formulation

Applications of 2-Aminophenyl β-D-glucuronide HCl


UGT Isoform Profiling in Microsomes

Researchers seeking to characterize the specific activity of distinct UDP-glucuronosyltransferase (UGT) isoforms should utilize 2-aminophenyl β-D-glucuronide HCl. The synthesis of this glucuronide from its aglycone, o-aminophenol, is mediated by a UGT isoform that is kinetically distinct and physically separate from the enzyme(s) responsible for glucuronidating other common substrates like p-nitrophenol [1]. Using this compound allows for the specific measurement of this UGT isoform's activity without interference from other metabolic pathways, providing a more precise understanding of Phase II metabolism than can be achieved with less selective probes.

Bratton-Marshall GUS Activity Assays

Laboratories equipped for or requiring a colorimetric readout via the classic Bratton-Marshall diazotization reaction must select 2-Aminophenyl β-D-glucuronide HCl as their substrate. No other standard β-glucuronidase substrate—including 4-MUG, PNPG, or phenolphthalein glucuronide—releases an arylamine aglycone compatible with this detection chemistry [2]. This method, refined to eliminate interference from unreacted o-aminophenol by color development at pH 2.25, provides a specific and quantifiable endpoint for measuring GUS activity in complex biological samples [2].

Phase II Metabolism Reference Standard

Research programs investigating the full cycle of Phase II conjugation and subsequent deconjugation can streamline their workflows by procuring 2-Aminophenyl β-D-glucuronide HCl. This single compound acts as both the product standard for forward UGT assays (using o-aminophenol as substrate) and as the substrate for reverse β-glucuronidase (GUS) activity assays [3][4]. This dual-purpose utility eliminates the need for separate reference materials, ensuring analytical consistency across related experiments and reducing overall procurement costs.

Aqueous High-Throughput Screening Development

For assay development requiring the preparation of concentrated, stable substrate solutions without organic co-solvents, the hydrochloride salt form of 2-Aminophenyl β-D-glucuronide is the superior choice. Its enhanced aqueous solubility compared to many free-acid glucuronides minimizes the risk of compound precipitation and avoids the use of DMSO or ethanol, which can be detrimental to enzyme activity and lead to high assay variability [5]. This property is essential for creating robust and reproducible high-throughput screening protocols.

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